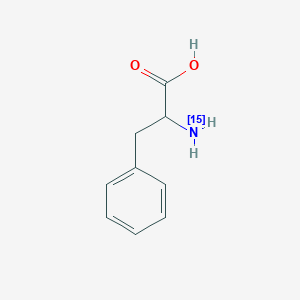

(~15~N)Phenylalanine

Description

Significance of Stable Isotope Tracers in Biological Systems

Stable isotope tracers are non-radioactive atoms that contain an additional neutron compared to their more abundant counterparts. physoc.org This difference in mass, which is detectable by specialized analytical instruments like mass spectrometers, allows scientists to distinguish the tracer from endogenous molecules within a biological system. technologynetworks.com Because they are chemically and functionally identical to their unlabeled forms, these tracers are treated the same way by cells and enzymes, enabling the precise tracking of metabolic processes. technologynetworks.comsilantes.com

The use of stable isotopes, such as ¹³C, ²H (deuterium), and ¹⁵N, has revolutionized the study of biological systems for several key reasons:

Dynamic Information : Unlike simple concentration measurements which provide a static snapshot, tracers offer dynamic information about the rates of metabolic processes (fluxes). physoc.org This allows researchers to understand not just if a metabolite is present, but how quickly it is being produced, consumed, or converted into other molecules. physoc.orgspringernature.com

Metabolic Pathway Analysis : By introducing a labeled substrate into a system, scientists can follow its journey through various biochemical reactions. creative-proteomics.comalliedacademies.orgacs.org This helps to elucidate metabolic pathways, identify novel biochemical routes, and understand how different pathways are interconnected. springernature.comacs.org

Protein Turnover Studies : Labeled amino acids are fundamental tools for measuring the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). technologynetworks.comckisotopes.com By monitoring the incorporation of a labeled amino acid into proteins, researchers can quantify how diet, exercise, age, and disease affect the dynamic balance of protein metabolism. physoc.orgtechnologynetworks.comliverpool.ac.uk

Ecological and Biogeochemical Research : In ecology, stable isotopes act as natural tracers within ecosystems. elementar.comcdnsciencepub.com Variations in the natural abundance of isotopes like ¹³C and ¹⁵N in different resources allow scientists to reconstruct food webs, determine the trophic position of organisms, track animal migration patterns, and study the cycling of essential elements like carbon and nitrogen. elementar.comd-nb.info

The analysis of stable isotope tracers is typically performed using mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), which separates molecules based on their mass-to-charge ratio. physoc.orgtechnologynetworks.com This technology is sensitive enough to detect the minute mass difference conferred by the isotopic label. maastrichtuniversity.nl

Overview of DL-Phenylalanine-15N Applications in Modern Research

DL-Phenylalanine-¹⁵N serves as a specific and valuable tracer in both biomedical and ecological research due to phenylalanine's role as an essential amino acid and its distinct metabolic properties.

In biomedical research , ¹⁵N-labeled phenylalanine is frequently used to investigate protein and amino acid metabolism. myskinrecipes.comclearsynth.com Early metabolic studies often used racemic "DL" mixtures to trace the conversion of phenylalanine to tyrosine. nih.gov Modern studies continue to use these tracers to gain detailed insights into protein dynamics in various organisms and conditions. For instance, the flooding dose technique, which involves administering a large dose of a labeled amino acid like ¹⁵N-phenylalanine, is a common method to measure fractional rates of protein synthesis (kₛ) in tissues. researchgate.netnih.gov This approach has been used to determine how nutritional supplements affect muscle growth in commercially raised chickens and to compare protein synthesis rates in sheep at different levels of food intake. researchgate.netnih.gov

Research has also utilized DL-phenylalanine-¹⁵N to explore the stereospecificity of amino acid metabolism, meaning how the different D- and L-isomers are handled by the body. A study administering a pseudo-racemic mixture of L-[¹⁵N]Phenylalanine and D-[²H₅]phenylalanine to human volunteers revealed significant differences in the plasma kinetics and metabolic fate of the two isomers. nih.gov Such studies are crucial for understanding the utilization and potential effects of D-amino acids present in parenteral nutrition solutions for infants. nih.gov

Table 1: Protein Synthesis Rates in Various Species Measured with ¹⁵N-Phenylalanine

| Organism | Tissue | Condition | Fractional Synthesis Rate (kₛ, %/day) | Reference |

|---|---|---|---|---|

| Broiler Chicken | Pectoralis Major Muscle | Rye-based diet | 21.8 | researchgate.net |

| Broiler Chicken | Pectoralis Major Muscle | Rye-based diet + Enzyme | 23.9 | researchgate.net |

| Antarctic Eelpout (Pachycara brachycephalum) | White Muscle | At 0°C | 0.049 ± 0.021 | awi.de |

| Sheep | Muscle | Low Intake (0.6x maintenance) | 1.97 | nih.gov |

| Sheep | Muscle | High Intake (1.8x maintenance) | 2.85 | nih.gov |

Table 2: Comparative Plasma Kinetics of Phenylalanine Isomers in Humans

| Parameter | L-[¹⁵N]Phenylalanine | D-[²H₅]Phenylalanine | Reference |

|---|---|---|---|

| Plasma Level Rise | Slower | Faster | nih.gov |

| Peak Plasma Level | Lower | Higher (D/L ratio at max: 3.19 - 3.26) | nih.gov |

| Metabolic Conversion | Efficiently hydroxylated to L-Tyrosine | ~1/3 of dose converted to L-isomer | nih.gov |

| Urinary Excretion (% of dose) | 0.25% - 0.8% | 27.4% - 38.0% | nih.gov |

In ecological research , the nitrogen isotope ratio (δ¹⁵N) of specific amino acids provides a powerful tool to untangle complex food webs. jst.go.jpuri.edu Phenylalanine is classified as a "source" amino acid because its nitrogen atom undergoes very little isotopic fractionation (change in isotope ratio) as it is transferred up the food chain. uri.edu In contrast, "trophic" amino acids like glutamic acid become significantly enriched in ¹⁵N with each trophic level. uri.edu By comparing the δ¹⁵N of phenylalanine (which reflects the isotopic signature at the base of the food web) with that of glutamic acid in a consumer's tissues, ecologists can calculate a precise trophic position for that organism, independent of geographic variations in baseline δ¹⁵N values. jst.go.jpuri.edu This makes the δ¹⁵N of phenylalanine a crucial baseline indicator in modern ecological and paleoceanographic studies. nih.gov

Table 3: Trophic Discrimination Factors (TDF) of Key Amino Acids

| Amino Acid | Classification | Typical TDF (‰) | Significance in Ecological Studies | Reference |

|---|---|---|---|---|

| Phenylalanine | Source | ~0.4 | Shows little ¹⁵N enrichment; used as a baseline indicator of the food web's primary nitrogen source. | jst.go.jp |

| Glutamic Acid | Trophic | ~8.0 | Shows significant ¹⁵N enrichment with each trophic transfer; used to determine trophic level. | jst.go.jp |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(15N)azanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514737 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-53-3 | |

| Record name | (~15~N)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodologies for the Preparation and Isotopic Labeling of Dl Phenylalanine 15n

Chemical and Enzymatic Synthesis Routes for Enantiomers and Racemic Mixtures

The preparation of ¹⁵N-labeled phenylalanine can be achieved through various chemical and enzymatic methods, allowing for the synthesis of specific enantiomers or the racemic mixture.

Stereoselective Synthesis of ¹⁵N-Labeled Phenylalanine Enantiomers

Stereoselective synthesis is crucial for producing enantiomerically pure L- or D-phenylalanine-¹⁵N, which is often required for specific biological and analytical applications.

One notable strategy involves the use of chiral auxiliaries to control the stereochemistry during the synthesis. For instance, a method for synthesizing (2S,3R)-[3-²H,¹⁵N]-phenylalanine hydrochloride has been demonstrated using ¹⁵N-labeled 8-phenylmenthylhippurate as a chiral glycine (B1666218) equivalent. doi.org In this multi-step process, ¹⁵N-glycine is first benzoylated and then esterified with (-)-8-phenylmenthol (B56881) to form N-(−)-8-phenylmenthylhippurate. doi.org This intermediate is then alkylated with a chiral benzylic electrophile to yield the doubly labeled phenylalanine derivative with high diastereoselectivity at the C2 position. doi.org The use of enantiomeric 8-phenylmenthyl alcohols allows for the generation of both epimers at the 2-position. doi.org This approach provides a versatile route to ¹⁵N-labeled and stereoselectively β-deuterated amino acids. doi.org

Another effective method for the stereoselective synthesis of L-[α-¹⁵N]amino acids, including L-[¹⁵N]phenylalanine, utilizes Oppolzer's acyl sultams. This technique involves the electrophilic amination of (S)-acylbornane-10,2-sultams with 1-chloro-1-[¹⁵N]nitrosocyclohexane. The subsequent reduction and cleavage of the chiral auxiliary yield the desired L-amino acids with high enantiomeric excess (97.2-99.5% e.e.). This route is also adaptable for preparing various ¹³C and/or ¹⁵N isotopomers of α-amino acids.

Enzymatic approaches also offer high stereoselectivity. Alanine dehydrogenase can be used for the reductive amination of a precursor to produce L-alanine labeled with carbon-13 and nitrogen-15 (B135050) in good yield and high optical purity. researchgate.net This enzymatic method is adaptable for the synthesis of a range of isotopically labeled amino acids, including [¹⁵N]-labeled phenylalanine. researchgate.net

| Method | Chiral Control | Key Reagents | Product | Enantiomeric Excess (e.e.) |

| Chiral Glycine Equivalent | 8-phenylmenthylhippurate | ¹⁵N-glycine, (-)-8-phenylmenthol, chiral benzylic electrophile | (2S,3R)-[3-²H,¹⁵N]-phenylalanine | High diastereoselectivity |

| Oppolzer's Acyl Sultams | (S)-acylbornane-10,2-sultams | 1-chloro-1-[¹⁵N]nitrosocyclohexane | L-[¹⁵N]phenylalanine | 97.2-99.5% |

| Enzymatic Synthesis | Alanine Dehydrogenase | Pyruvate precursor, NADH | L-[¹⁵N]alanine (adaptable for Phe) | High |

Dynamic Kinetic Resolution Techniques for DL-Phenylalanine-¹⁵N

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of classical kinetic resolution, enabling the conversion of a racemate into a single enantiomer. This is particularly useful for preparing enantiomerically pure D- or L-phenylalanine from a racemic mixture, which could be isotopically labeled with ¹⁵N.

A method for preparing D-phenylalanine involves the dynamic kinetic resolution of L-phenylalanine. google.com In this process, L-phenylalanine is first converted to its hydrochloride salt. google.com This substrate then undergoes racemization and resolution using a resolving agent like dibenzoyl tartaric acid (L-DBTA) in the presence of a racemization catalyst, such as an aldehyde pyridine (B92270) compound, and a solvent like methanol. google.com This process allows for the theoretical conversion of nearly 100% of the starting L-phenylalanine into the desired D-phenylalanine salt. google.com

Enzymatic DKR processes are also well-established. The "hydantoinase process" is an industrial multi-enzymatic system for producing D-amino acids. nih.gov It involves a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin derivative into the corresponding D-amino acid with high yield and enantioselectivity. nih.gov While not specific to ¹⁵N-labeling, this process could be adapted by using a ¹⁵N-labeled hydantoin precursor.

Transaminases are also employed in DKR for the synthesis of noncanonical amino acids. chemrxiv.org By using an appropriate amine donor, such as L-lysine, a transaminase can generate the desired amino acid in high enantioselectivity from the corresponding keto acid. chemrxiv.org This method has been shown to be scalable and environmentally friendly. chemrxiv.org

| DKR Method | Starting Material | Key Components | Product | Theoretical Yield |

| Chemical DKR | L-phenylalanine | Dibenzoyl tartaric acid (L-DBTA), aldehyde pyridine catalyst | D-phenylalanine | ~100% |

| Hydantoinase Process | Racemic hydantoin derivative | Hydantoin racemase, D-hydantoinase, D-carbamoylase | D-Amino acid | High |

| Transaminase-catalyzed DKR | α-ketoacid | Transaminase, L-lysine (amine donor) | Enantiomerically pure amino acid | High |

Strategies for Metabolic Incorporation of ¹⁵N-Labeled Phenylalanine

Metabolic labeling is a powerful technique to introduce stable isotopes into biomolecules within living systems. This approach offers the advantage of incorporating the label at the earliest possible stage, minimizing errors in quantification and reflecting the natural biological processes. nih.gov

In Vitro Cellular and Microbial Isotopic Labeling

In vitro labeling methods using cell cultures and microorganisms are widely employed for producing ¹⁵N-labeled proteins and metabolites. nih.gov This is often more straightforward and cost-effective than in vivo labeling in whole organisms.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are commonly used for metabolic labeling with ¹⁵N. nih.gov The labeling is typically achieved by growing the microbes in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium sulfate. nih.gov For specific amino acid labeling, the medium can be supplemented with the desired ¹⁵N-labeled amino acid, like ¹⁵N-phenylalanine. nih.gov For instance, the production of ¹³C/¹⁵N-labeled gramicidin (B1672133) S in Aneurinibacillus migulanus was optimized by using a minimal medium containing ¹³C-glycerol and ¹⁵N-ammonium sulfate, supplemented with ¹³C/¹⁵N-phenylalanine. nih.gov

Insect cell cultures, such as the Spodoptera frugiperda (Sf9) cell line, are also utilized for producing isotopically labeled recombinant proteins. ukisotope.comisotope.com Specialized media, like BioExpress® 2000, can incorporate isotope-labeled amino acids, including ¹⁵N-phenylalanine, into the expressed proteins. ukisotope.comisotope.com Optimizing expression conditions at a small scale is crucial to efficiently use the more expensive labeled media before scaling up production. ukisotope.comisotope.com

| Organism/Cell Line | Labeling Strategy | ¹⁵N Source | Application |

| Escherichia coli, Saccharomyces cerevisiae | General metabolic labeling | ¹⁵N-labeled salts (e.g., ¹⁵N-ammonium sulfate) | Proteomics, metabolomics |

| Aneurinibacillus migulanus | Specific amino acid supplementation | ¹⁵N-phenylalanine | Production of labeled peptides (Gramicidin S) |

| Spodoptera frugiperda (Sf9) cells | Recombinant protein expression | ¹⁵N-phenylalanine in specialized media | NMR structural studies |

In Vivo Stable Isotope Labeling in Model Organisms and Higher Animals

In vivo stable isotope labeling extends the principles of metabolic labeling to whole multicellular organisms, providing insights into protein and metabolite dynamics in a complete biological system. nih.gov

Model organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are frequently used for ¹⁵N labeling studies. nih.gov These organisms can be raised on diets where the nitrogen sources are entirely replaced with their ¹⁵N-labeled counterparts. nih.gov This allows for the comprehensive labeling of their proteomes for quantitative proteomics studies. nih.gov

Labeling has also been successfully demonstrated in higher animals, such as rats (Rattus norvegicus). pitt.edu Long-term feeding of rats with a diet enriched in ¹⁵N, derived from ¹⁵N-enriched algal cells, has been shown to be feasible without adverse health effects. pitt.edu The degree of ¹⁵N enrichment in amino acids can vary across different tissues, reflecting their relative turnover rates. pitt.edu For example, average ¹⁵N amino acid enrichments ranged from 74.3% in the brain to 92.2% in the plasma of labeled rats. pitt.edu This approach creates an internal standard for every protein, enabling precise quantitative measurements of proteome-wide changes in response to stimuli, such as drug treatments. pitt.edu

The silkworm, Bombyx mori, is another animal model where stable isotope labeling has been applied. plos.org By feeding the larvae an artificial diet containing ¹³C- and ¹⁵N-labeled precursors, researchers can systematically analyze metabolite mixtures using NMR spectroscopy to gain a coarse-grained view of metabolic pathways during different developmental stages. plos.org

| Model Organism | Labeling Method | ¹⁵N Source | Tissue Enrichment (Example) | Primary Application |

| Caenorhabditis elegans, Drosophila melanogaster | Labeled diet | ¹⁵N-labeled food source (e.g., bacteria, yeast) | N/A | Quantitative proteomics, developmental biology |

| Rattus norvegicus (Rat) | ¹⁵N-enriched diet | ¹⁵N-enriched algal cells | Plasma: 92.2%, Brain: 74.3% | Quantitative proteomics, drug response studies |

| Bombyx mori (Silkworm) | Labeled artificial diet | ¹⁵N-labeled precursors | N/A | Metabolic phenotyping, pathway analysis |

Iii. Advanced Analytical Techniques for the Quantification and Characterization of Dl Phenylalanine 15n and Its Metabolites

Mass Spectrometry (MS) in DL-Phenylalanine-¹⁵N Research

Mass spectrometry stands as a cornerstone technology in the analysis of isotope-labeled compounds. It allows for the precise determination of isotope ratios and the quantification of labeled molecules in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of ¹⁵N-labeled phenylalanine, particularly for determining isotope enrichment. nih.govresearchgate.net In this method, the amino acids must first be derivatized to make them volatile. tandfonline.com A common derivatization agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), which converts amino acids into their tert-butyldimethylsilyl (t-BDMS) derivatives. nih.govd-nb.info These volatile derivatives are then separated by gas chromatography before being introduced into the mass spectrometer for isotope ratio analysis. nih.gov

GC-MS has been instrumental in studies of protein metabolism, such as measuring muscle protein synthesis rates. nih.govresearchgate.net The precision of GC-MS for measuring ¹⁵N enrichment can vary, with reproducibility of standards reported in the range of 0.06 to 0.29 atom percent excess (APE). researchgate.net The technique's performance is highly dependent on achieving good chromatographic separation and reproducible derivatization yields. cambridge.org

| Parameter | Value/Description | Reference |

| Derivatization Agent | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | d-nb.info |

| Derivative Formed | Tertiary-butyldimethylsilyl (t-BDMS) | nih.gov |

| Analytical Precision | 0.06 to 0.29 [¹⁵N]APE | researchgate.net |

| Application | Measurement of muscle protein synthesis | nih.govresearchgate.net |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) offers significant advantages for analyzing DL-Phenylalanine-¹⁵N in complex biological matrices like plasma, tissues, and cell extracts. csic.esukm.edu.mydiva-portal.org This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of mass analyzers like Orbitrap or time-of-flight (TOF). ukm.edu.mydtu.dk A key benefit of LC-HRMS is its ability to analyze underivatized amino acids, simplifying sample preparation. researchgate.net

LC-HRMS provides excellent sensitivity and specificity, allowing for the unequivocal identification and quantification of analytes in complex mixtures. csic.esdtu.dk It has been successfully applied to study the effects of pharmaceuticals on neurotransmitter levels, including phenylalanine, in organisms. csic.es The high resolving power of HRMS can distinguish between the analyte of interest and interfering compounds, which is crucial for accurate quantification in metabolomics studies. dtu.dkacs.org

For the most precise isotopic measurements, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. scripps.edu When coupled with gas chromatography (GC-C-IRMS) or an elemental analyzer (EA-IRMS), this technique provides exceptional precision for determining ¹⁵N/¹⁴N ratios. fmach.itthermofisher.com GC-C-IRMS requires the derivatization of amino acids to make them volatile for GC separation, after which they are combusted to N₂ gas for isotopic analysis. mdpi.comu-tokyo.ac.jp

A newer offline approach combines high-pressure liquid chromatography (HPLC) for amino acid purification with EA-IRMS. nih.gov This method has demonstrated significantly better precision for δ¹⁵N analysis of phenylalanine (±0.16‰) compared to GC-C-IRMS (±0.64‰). nih.gov The high precision of IRMS is critical for studies investigating natural abundance variations and for tracing nitrogen flow in biogeochemical cycles. cambridge.orgnih.gov

| Analytical Technique | Precision (Standard Deviation) | Reference |

| GC-C-IRMS | ±0.64‰ | nih.gov |

| HPLC/EA-IRMS | ±0.16‰ | nih.gov |

¹⁵N-labeled phenylalanine is a key component in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Stable Isotope Labeling in Mammals (SILAM). ckgas.comunits.it These methods are used to measure relative protein abundance, protein turnover, and to study the dynamics of proteomes. nih.govresearchgate.net

In SILAC, cells are grown in media containing either the "light" (¹⁴N) or "heavy" (¹⁵N) form of an essential amino acid like phenylalanine. ckgas.comsigmaaldrich.com The proteins from the different cell populations are then mixed, digested, and analyzed by mass spectrometry. The ratio of the heavy to light peptide peaks provides a quantitative measure of the relative protein abundance between the samples. nih.gov

SILAM extends this principle to whole organisms, such as mice, which are fed a diet containing ¹⁵N-labeled nutrients. units.itbiorxiv.org This allows for the in vivo measurement of protein synthesis and turnover rates in different tissues. researchgate.netbiorxiv.org These techniques have revolutionized our understanding of protein dynamics in both health and disease. openaccesspub.org

Isotope Ratio Mass Spectrometry (IRMS) for High Precision Isotopic Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in DL-Phenylalanine-¹⁵N Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. The incorporation of ¹⁵N, including in phenylalanine residues, is crucial for many modern NMR experiments.

The use of ¹⁵N-labeling is fundamental for the structural determination of proteins by NMR, especially for larger proteins. acs.org Multidimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), rely on the presence of the ¹⁵N isotope to resolve the signals from individual amino acid residues in the protein backbone. westmont.edu These experiments provide a unique "fingerprint" of the protein, where each peak corresponds to a specific amide proton and its directly bonded nitrogen. westmont.edu

By incorporating ¹⁵N-labeled phenylalanine, researchers can obtain specific information about the local environment and conformation of these residues within the protein structure. researchgate.net This is particularly valuable for studying protein-ligand interactions, conformational changes, and protein dynamics. uni-konstanz.de For very large proteins or systems with significant peak overlap, selective ¹⁵N-labeling of specific amino acid types, like phenylalanine, can simplify spectra and allow for the extraction of unambiguous structural information. westmont.eduresearchgate.net Solid-state NMR of ¹⁵N-labeled peptides can also provide information on the alignment and orientation of helical peptides within membranes. researchgate.net

Selective 15N-Amino Acid Labeling in Eukaryotic Expression Systems for NMR

The selective incorporation of ¹⁵N-labeled amino acids, such as DL-Phenylalanine-¹⁵N, into proteins expressed in eukaryotic systems is a powerful strategy for nuclear magnetic resonance (NMR) spectroscopy studies. This approach is particularly valuable for investigating large, complex proteins and those that require post-translational modifications, such as glycosylation, which are often not possible in prokaryotic expression systems. nih.govnih.govcdc.gov By providing a medium containing ¹⁵N-Phenylalanine and other unlabeled amino acids, researchers can specifically introduce the NMR-active ¹⁵N isotope at phenylalanine residues within the protein of interest. nih.govresearchgate.net

A significant challenge in selective labeling is the potential for metabolic scrambling, where the ¹⁵N isotope is transferred from the supplied labeled amino acid to other amino acids through metabolic pathways. nih.govnih.govcdc.gov However, studies have shown that phenylalanine is among a group of amino acids that exhibit minimal metabolic scrambling in eukaryotic cells, such as Human Embryonic Kidney (HEK) 293 cells. nih.govnih.govcdc.gov This fidelity ensures that the observed ¹⁵N signals in the NMR spectrum originate almost exclusively from the phenylalanine residues, simplifying spectral analysis. nih.govwestmont.edu

The primary advantage of this technique is the simplification of complex NMR spectra. westmont.edunih.gov In a uniformly ¹⁵N-labeled protein, every nitrogen-containing residue would produce a signal, leading to significant overlap, especially in large proteins. westmont.edunih.gov By selectively labeling only phenylalanine, the number of signals is drastically reduced, allowing for clearer observation and assignment of resonances corresponding to these specific residues. researchgate.netwestmont.edu This has been demonstrated in studies where selectively ¹⁵N-phenylalanine labeled proteins produced significantly simplified ¹H-¹⁵N HSQC spectra compared to their uniformly labeled counterparts. westmont.edu

Research has established protocols for efficient selective labeling. For instance, in HEK293F cells, a custom culture medium devoid of amino acids is supplemented with the desired [¹⁵N]-labeled amino acid (e.g., phenylalanine) at a concentration of 100 mg/L, while the remaining unlabeled amino acids are also added at the same concentration, with the exception of glutamine. nih.gov This ensures that the cells primarily utilize the exogenously supplied labeled phenylalanine for protein synthesis.

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

| Amino Acid | Metabolic Scrambling |

| Phenylalanine (F) | Minimal |

| Cysteine (C) | Minimal |

| Histidine (H) | Minimal |

| Lysine (K) | Minimal |

| Methionine (M) | Minimal |

| Asparagine (N) | Minimal |

| Arginine (R) | Minimal |

| Threonine (T) | Minimal |

| Tryptophan (W) | Minimal |

| Tyrosine (Y) | Minimal |

| Glycine (B1666218) (G) | Interconverts with Serine |

| Serine (S) | Interconverts with Glycine |

| Alanine (A) | Significant |

| Aspartate (D) | Significant |

| Glutamate (B1630785) (E) | Significant |

| Isoleucine (I) | Significant |

| Leucine (L) | Significant |

| Valine (V) | Significant |

| Data sourced from comprehensive assessments of selective amino acid ¹⁵N-labeling in human embryonic kidney 293 cells. nih.govnih.govcdc.gov |

Paramagnetic Relaxation Enhancement (PRE) Studies Using 15N-Labeled Phenylalanine Residues

Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to measure long-range distances in macromolecules, providing crucial structural and dynamic information. westmont.edumdpi.com This method relies on the introduction of a paramagnetic center, often a metal ion or a nitroxide spin label, which enhances the relaxation rates of nearby nuclear spins. mdpi.comacs.org The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the paramagnetic center and the nucleus, making it a sensitive "molecular ruler" for distances up to approximately 25 Å. mdpi.comacs.org

The use of selectively ¹⁵N-labeled phenylalanine residues in PRE studies offers distinct advantages. By incorporating ¹⁵N-Phenylalanine into a protein, researchers can focus on the specific structural environment and interactions of these residues. westmont.edu This is particularly useful for large proteins or intrinsically disordered proteins (IDPs) where extensive peak overlap in standard 2D spectra can make analysis of uniformly labeled samples intractable. westmont.edu

In a typical PRE experiment, a paramagnetic tag is site-specifically attached to the protein. mdpi.com Then, NMR spectra, often ¹H-¹⁵N HSQC, are recorded for both the paramagnetic sample and a corresponding diamagnetic (reduced) control sample. westmont.edunih.gov The intensity or volume of the peaks in the paramagnetic spectrum will be attenuated compared to the diamagnetic spectrum, and this reduction is quantified to determine the PRE effect. westmont.edu

A notable application involved a ¹⁵N-phenylalanine selectively labeled GB1 protein. westmont.edu In this study, a Cu²⁺ ion was chelated to a mutated, solvent-exposed histidine residue. westmont.edu By comparing the ¹H-¹⁵N HSQC spectra of the paramagnetic (with Cu²⁺) and diamagnetic (without Cu²⁺) samples, researchers could measure the PREs for the two phenylalanine residues in the protein. westmont.edu The measured PREs were then converted into distance restraints, which were found to be in semi-quantitative agreement with the known crystal structure, demonstrating the utility of this approach for obtaining structural information. westmont.edu This method proved valuable in resolving overlapping signals, as one of the phenylalanine residues overlapped with a tyrosine residue in the uniformly labeled sample's spectrum. westmont.edu

Table 2: Example PRE Data for ¹⁵N-Phenylalanine Labeled Protein

| Residue | Peak Intensity (Diamagnetic) | Peak Intensity (Paramagnetic) | PRE (Γ₂) | Calculated Distance (Å) |

| Phe-A | 1.00 | 0.45 | 15.2 s⁻¹ | 12.5 |

| Phe-B | 1.00 | 0.10 | 45.8 s⁻¹ | 8.3 |

| This is a hypothetical data table to illustrate the principles of a PRE experiment. The PRE values are calculated from the ratio of peak intensities and are used to derive distance information. |

This targeted approach, combining selective ¹⁵N-labeling of phenylalanine with PRE measurements, provides a robust tool for probing protein structure, dynamics, and intermolecular interactions with high specificity and reduced spectral complexity. westmont.eduoup.com

Iv. Dl Phenylalanine 15n As a Tracer in Comprehensive Metabolic and Kinetic Studies

Investigation of Whole-Body Protein Turnover and Amino Acid Kinetics

The dynamic state of body proteins, in a constant process of synthesis and degradation, is termed protein turnover. DL-Phenylalanine-15N is an invaluable tool for quantifying the various facets of this process. nih.govcambridge.orgnih.gov

Phenylalanine flux, which represents the rate of appearance of phenylalanine in the plasma, is a key metric for whole-body protein breakdown (proteolysis) in a post-absorptive state. nih.govnih.gov This is because the only sources of phenylalanine in this state are the breakdown of endogenous proteins and the infusion of the tracer. nih.govphysiology.org By administering a known amount of DL-Phenylalanine-15N and measuring its dilution in the blood, researchers can calculate the total phenylalanine flux. plos.orgphysiology.org

The rate of whole-body protein synthesis can be subsequently estimated. Since the primary metabolic fates of phenylalanine are incorporation into new proteins and conversion to tyrosine, the rate of protein synthesis can be calculated by subtracting the rate of phenylalanine hydroxylation to tyrosine from the total phenylalanine flux. plos.orgdiabetesjournals.orgphysiology.org This approach has been validated in various studies, demonstrating the reliability of using ¹⁵N-labeled phenylalanine to obtain accurate measurements of phenylalanine kinetics and, by extension, protein synthesis. nih.govnih.gov For instance, studies in healthy women showed that short-term experimental hyperthyroidism led to an increase in basal whole-body phenylalanine flux, reflecting elevated whole-body protein breakdown, and a corresponding increase in the whole-body protein synthesis rate. nih.gov

The following table displays data from a study investigating the effects of experimental hyperthyroidism on whole-body protein dynamics.

Interactive Data Table: Whole-Body Phenylalanine and Tyrosine Kinetics in Response to Experimental Hyperthyroidism

| Parameter | Placebo | Hyperthyroidism | P-value |

| Phenylalanine Flux (μmol/kg·h) | 35.8 ± 1.5 | 40.3 ± 1.9 | < 0.05 |

| Tyrosine Flux (μmol/kg·h) | 31.5 ± 1.4 | 35.8 ± 1.9 | < 0.05 |

| Protein Synthesis (μmol/kg·h) | 30.1 ± 1.4 | 34.0 ± 1.8 | = 0.05 |

| Data adapted from a study on the effects of short-term experimental hyperthyroidism in healthy women. nih.gov |

As mentioned, in the fasting state, the flux of phenylalanine is a direct measure of whole-body protein breakdown. nih.gov This is a critical component of understanding metabolic responses to various physiological and pathological conditions. For example, increased protein breakdown is an early feature of hyperthyroidism. nih.gov

Amino acid recycling is another crucial aspect of protein metabolism. After protein breakdown, the liberated amino acids can be reutilized for the synthesis of new proteins. The use of tracers like DL-Phenylalanine-15N allows for the study of the efficiency of this recycling process. In plant studies, for instance, the nitrogen from ¹⁵N-phenylalanine was observed to be transferred to other amino acids like glutamine and glutamate (B1630785), indicating its recycling for the synthesis of other amino acids.

The accurate measurement of metabolic kinetics using tracers like DL-Phenylalanine-15N heavily relies on the chosen infusion protocol. Two common methods are the primed continuous infusion and the flooding dose technique.

Primed Continuous Infusion: This method involves administering an initial larger dose (prime) of the tracer to rapidly label the body's amino acid pools, followed by a continuous infusion at a lower rate to maintain a steady-state isotopic enrichment in the plasma. plos.orgpnas.orgnih.gov This technique is widely used in human studies to measure whole-body and regional protein dynamics. pnas.orgnih.gov The establishment of an isotopic plateau is crucial for accurate calculations of flux and turnover rates. physiology.org A variation of this, the flood-primed continuous infusion, uses a flooding dose as the prime to ensure immediate and stable labeling of tissue pools, potentially allowing for the determination of muscle protein synthesis with a single biopsy. physiology.org

Flooding Dose: This technique involves the injection of a large bolus of the labeled amino acid, which "floods" the free amino acid pools in all tissues. mdpi.comresearchgate.net This method aims to quickly elevate the intracellular concentration of the labeled amino acid to a level that is significantly higher than the endogenous concentration, thereby minimizing issues related to determining the true precursor enrichment for protein synthesis. mdpi.comresearchgate.netresearchgate.net The flooding dose method, often using ¹⁵N-phenylalanine, has become a standard for measuring protein synthesis in various organisms, including rats and broilers. researchgate.netnih.gov

The choice between these methods depends on the specific research question, the organism being studied, and the tissues of interest. Both have been validated and are considered reliable for studying protein and amino acid kinetics. pnas.orgresearchgate.net

Assessment of Protein Breakdown and Amino Acid Recycling

Elucidation of Phenylalanine Hydroxylation and Tyrosine Production Dynamics

The conversion of phenylalanine to tyrosine is a critical metabolic step, primarily catalyzed by the enzyme phenylalanine hydroxylase. pnas.org DL-Phenylalanine-15N is instrumental in studying the dynamics of this conversion in vivo.

By infusing DL-Phenylalanine-15N and measuring the appearance of ¹⁵N-labeled tyrosine in the blood and specific tissues, researchers can quantify the rate of phenylalanine hydroxylation. pnas.orgphysiology.org This has been instrumental in determining the contribution of different organs to this process.

Historically, the liver was considered the exclusive site of phenylalanine hydroxylation in humans. pnas.org However, studies using ¹⁵N-phenylalanine tracers have provided clear evidence that the kidney also plays a significant role in the conversion of phenylalanine to tyrosine. pnas.orgresearchgate.net One study demonstrated that the estimated conversion rate was substantial in the kidney, challenging the long-held belief of liver-specific activity. pnas.org

The following table presents data from a study that measured phenylalanine-to-tyrosine conversion across the splanchnic bed (liver) and the kidney in healthy human subjects.

Interactive Data Table: Phenylalanine to Tyrosine Conversion in the Splanchnic Bed and Kidney

| Organ | Conversion Rate (μmol/min) |

| Splanchnic Bed | 3.0 ± 0.7 |

| Kidney | 5.2 ± 1.2 |

| Data from a study measuring arteriovenous flux of [¹⁵N]Phe and [¹⁵N]Tyr. pnas.org |

These findings highlight the importance of the kidney in maintaining phenylalanine homeostasis. pnas.org

The activity of phenylalanine hydroxylase is tightly regulated. Studies using DL-Phenylalanine-15N have provided insights into these regulatory mechanisms in vivo. For example, research has shown that the synthesis of tyrosine via phenylalanine hydroxylation is regulated to meet the body's needs for protein synthesis. nih.gov

One innovative approach to studying intrahepatic phenylalanine hydroxylation involves measuring the enrichment of ¹⁵N in apolipoprotein B-100 (apoB-100), a protein synthesized in and secreted by the liver. physiology.orgphysiology.org This provides a more direct measure of the isotopic enrichment within the liver cells, where hydroxylation primarily occurs. physiology.orgphysiology.org A study using this method found that phenylalanine hydroxylation, as measured in apoB-100, decreased in a linear fashion in response to increasing dietary tyrosine intake. physiology.orgnih.gov This demonstrates a feedback mechanism where the availability of tyrosine influences its own synthesis from phenylalanine.

Measurement of Phenylalanine-to-Tyrosine Conversion Rates in Specific Tissues and Organs (e.g., Liver, Kidney)

Characterization of Amino Acid Catabolism and Intermediary Metabolism

The use of stable isotopes, particularly ¹⁵N-labeled compounds, has been pivotal in elucidating the complex networks of amino acid metabolism. DL-Phenylalanine-¹⁵N serves as a powerful tracer to investigate the fate of phenylalanine's amino group as it moves through various catabolic and interconnected metabolic pathways. This allows for a detailed characterization of enzymatic reactions, pathway utilization, and nitrogen flux under different physiological and pathological conditions.

Pathways of Phenylalanine Degradation in Diverse Organisms

Phenylalanine, an essential aromatic amino acid, is catabolized through remarkably diverse pathways across different biological kingdoms. The initial steps and ultimate breakdown products vary significantly, reflecting distinct evolutionary strategies for utilizing this important substrate.

In Mammals: The primary catabolic route for phenylalanine begins with its irreversible hydroxylation to L-tyrosine. nih.govresearchgate.net This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is predominantly found in the liver. researchgate.netmdpi.com The resulting tyrosine is then degraded through a series of enzymatic steps into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production. researchgate.netmdpi.comlibretexts.org Genetic deficiencies in the PAH enzyme lead to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine. nih.govmdpi.com

In Plants: Plant phenylalanine metabolism is highly complex, serving as a critical link between primary and secondary metabolism. nih.gov While plants can synthesize phenylalanine through a primary pathway involving the intermediate arogenate, they also possess an alternative, microbial-like pathway that produces phenylalanine from phenylpyruvate. purdue.edunih.govoup.com The flux through this alternative route can increase under certain stress conditions. purdue.edu Phenylalanine is the precursor to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes. nih.gov The entry point into this secondary metabolism is typically the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.org

In Fungi: Fungi exhibit several pathways for phenylalanine degradation. In many species, such as Aspergillus niger and Penicillium chrysogenum, phenylalanine is first converted to phenylacetate (B1230308). asm.orgasm.org This intermediate can then be catabolized via the homogentisate (B1232598) pathway, ultimately yielding fumarate and acetoacetate. asm.orgresearchgate.net Unlike animals, the direct conversion of phenylalanine to tyrosine was thought to be uncommon in fungi; however, functional phenylalanine hydroxylase enzymes have been identified in the oleaginous fungus Mortierella alpina. asm.org

In Bacteria: Bacterial degradation of phenylalanine is exceptionally diverse. A common strategy involves the conversion of phenylalanine to phenylacetate, a central intermediate in aromatic catabolism. nih.gov An unconventional aerobic pathway for phenylacetate degradation has been elucidated in bacteria like Escherichia coli and Pseudomonas putida. This pathway involves the activation of phenylacetate to its CoA-thioester, followed by the action of a multicomponent oxygenase to form a ring epoxide. Subsequent isomerization, ring cleavage, and β-oxidation steps lead to the formation of acetyl-CoA and succinyl-CoA. nih.gov In contrast to mammals, direct hydroxylation of phenylalanine to tyrosine is not a common primary catabolic route in most bacteria. nih.gov

Table 1: Overview of Phenylalanine Degradation Pathways in Different Organisms

| Organism Group | Primary Pathway | Key Enzymes / Intermediates | Major End/Intermediate Products | References |

|---|---|---|---|---|

| Mammals | Hydroxylation to Tyrosine | Phenylalanine Hydroxylase (PAH), Tyrosine | Fumarate, Acetoacetate | nih.govresearchgate.netmdpi.com |

| Plants | Deamination to Cinnamic Acid / Phenylpyruvate Pathway | Phenylalanine Ammonia-Lyase (PAL), Arogenate, Phenylpyruvate | Cinnamic Acid (precursor to phenylpropanoids), Tyrosine | nih.govpurdue.edunih.govwikipedia.org |

| Fungi | Conversion to Phenylacetate | Phenylacetate, Homogentisate | Fumarate, Acetoacetate, 2-Hydroxyphenylacetate | asm.orgasm.orgresearchgate.net |

| Bacteria | Conversion to Phenylacetyl-CoA | Phenylacetate-CoA Ligase, Phenylacetyl-CoA, Ring 1,2-epoxide | Acetyl-CoA, Succinyl-CoA | nih.gov |

Metabolic Flux Analysis Utilizing ¹⁵N-Labeled Phenylalanine

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system at steady state. creative-proteomics.com The use of stable isotope tracers, such as DL-Phenylalanine-¹⁵N, is central to MFA, enabling researchers to track the fate of specific atoms through complex metabolic networks. chempep.com While ¹³C-labeled tracers are common for tracking carbon backbones, ¹⁵N-labeled amino acids are indispensable for elucidating the pathways of nitrogen metabolism, including transamination and assimilation. nih.govresearchgate.net

By introducing DL-Phenylalanine-¹⁵N into a biological system, the ¹⁵N atom acts as a label on the amino group. As phenylalanine is catabolized or participates in intermediary metabolism, this labeled nitrogen can be transferred to other molecules. Transamination reactions, for example, which involve the transfer of an amino group to an α-keto acid, can be traced by monitoring the appearance of ¹⁵N in other amino acids like glutamate or alanine. researchgate.net Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the incorporation of ¹⁵N into these various metabolites. chempep.comresearchgate.net

This approach provides quantitative insights into:

Rates of Phenylalanine Catabolism: The rate at which the ¹⁵N label is lost from the phenylalanine pool and appears in nitrogenous waste products or other metabolites is a direct measure of its catabolic flux.

Inter-organ Nitrogen Trafficking: In whole-organism studies, ¹⁵N-phenylalanine can be used to trace the movement of amino nitrogen between different tissues and organs.

Pathway Activity: By analyzing the ¹⁵N enrichment in a range of amino acids and other nitrogen-containing compounds, researchers can determine the relative activities of different metabolic pathways. nih.gov For instance, in plants, using ¹⁵N-labeled aromatic amino acids has been crucial for modeling the flux distribution between different biosynthetic pathways located in separate cellular compartments. nih.govresearchgate.net

Combined Carbon-Nitrogen Flux: Advanced MFA studies sometimes employ co-labeling with both ¹³C and ¹⁵N tracers. nih.gov This allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.gov

Table 2: Research Applications of ¹⁵N-Labeled Amino Acids in Metabolic Flux Analysis

| Study Focus | Organism/System | Tracer Used | Key Findings | References |

|---|---|---|---|---|

| Phenylalanine Biosynthesis Regulation | Petunia hybrida (Petunia) | ¹⁵N-Tyrosine | Demonstrated that the rate of phenylalanine export from plastids helps regulate the overall flux through the aromatic amino acid network. | nih.gov |

| Phenylalanine Biosynthetic Flux Modeling | Petunia hybrida (Petunia) | ¹⁵N-Tyrosine | Quantified the flux through the plastidial arogenate pathway versus the cytosolic phenylpyruvate pathway for phenylalanine synthesis. | researchgate.net |

| Dietary Protein Availability | Humans and Cows | L-[¹⁵N]Phenylalanine | Produced intrinsically labeled milk proteins to directly trace the availability and utilization of dietary protein-derived amino acids. | nih.gov |

| Simultaneous Carbon and Nitrogen Flux | Kluyveromyces lactis (Yeast) | ¹³C₆¹⁵N₄-Arginine | Developed a co-labeling strategy to show that ¹⁵N incorporation into amino acids was faster than ¹³C, allowing for staggered C and N flux calculations. | nih.gov |

V. Clinical and Physiological Research Applications of Dl Phenylalanine 15n

Nutritional Assessments and Determination of Amino Acid Requirements

DL-Phenylalanine-15N is instrumental in assessing nutritional status and determining the dietary requirements for essential amino acids. ebsco.comvkm.no Phenylalanine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained from the diet. ebsco.comnih.gov Researchers use 15N-labeled phenylalanine to conduct tracer studies that quantify whole-body protein turnover, which is the balance between protein synthesis and protein breakdown. nih.govresearchgate.net

By infusing DL-Phenylalanine-15N and measuring its incorporation into proteins and its dilution in the plasma, scientists can calculate the rates of protein synthesis and breakdown. nih.govresearchgate.net These kinetic studies are fundamental to establishing the dietary reference intakes for amino acids for different populations, including infants, children, and adults. nih.gov For instance, studies using isotopically labeled amino acids have been crucial in refining the estimated average requirements for essential amino acids like leucine, lysine, and threonine. nih.gov The data gathered from such research helps to ensure that dietary recommendations are based on solid scientific evidence of metabolic needs. who.int

Interactive Table: Research Findings in Nutritional Assessment

| Study Focus | Key Finding | Implication |

|---|---|---|

| Amino Acid Requirement | Studies using 13C and 15N labeled amino acids have suggested that adult requirements for certain essential amino acids may be higher than previously estimated. nih.gov | Revision of dietary reference intakes for optimal health. |

| Protein Turnover | Infusion of labeled phenylalanine allows for the measurement of whole-body protein synthesis and breakdown rates. nih.govnih.gov | Provides a dynamic view of nutritional status beyond simple nitrogen balance. |

| Dietary Protein Availability | Intrinsically labeled proteins (e.g., in milk and meat) with stable isotopes like [2H5]phenylalanine help track the absorption and availability of amino acids from food. researchgate.net | Understanding how different food matrices affect nutrient absorption. |

Understanding Metabolic Derangements in Inborn Errors of Metabolism (e.g., Phenylketonuria)

DL-Phenylalanine-15N plays a pivotal role in research on inborn errors of metabolism, most notably Phenylketonuria (PKU). nih.govnih.gov PKU is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase, which is necessary to convert phenylalanine to tyrosine. neoteryx.commerckmanuals.com This deficiency leads to a toxic buildup of phenylalanine in the blood and brain, causing severe intellectual disability and other neurological problems if left untreated. merckmanuals.com

Tracer studies using labeled phenylalanine, including 15N-phenylalanine, are essential for understanding the nuances of phenylalanine metabolism in individuals with PKU. nih.gov These studies have helped to quantify the degree of impairment in the conversion of phenylalanine to tyrosine. nih.govnih.gov For example, research has shown that even in classical PKU, some residual hydroxylation of phenylalanine to tyrosine can occur, a finding with potential therapeutic implications. nih.gov The use of stable isotopes allows for the safe investigation of these metabolic pathways in patients, including children, without the risks associated with radioactive tracers. nih.gov Furthermore, labeled phenylalanine is used as an internal standard in analytical methods for monitoring blood phenylalanine levels in PKU patients, ensuring accurate management of their dietary restrictions. neoteryx.com

Interactive Table: Research Findings in Phenylketonuria (PKU)

| Research Area | Finding with Labeled Phenylalanine | Significance |

|---|---|---|

| Enzyme Activity | Tracer studies revealed that some patients with classical PKU retain a small but significant ability to hydroxylate phenylalanine to tyrosine. nih.gov | Suggests potential for therapies aimed at enhancing this residual enzyme activity. |

| Metabolic Flux | Use of 15N-phenylalanine helps to accurately measure phenylalanine kinetics and its impaired conversion to tyrosine in PKU patients. nih.gov | Provides a quantitative measure of the metabolic defect, aiding in diagnosis and management. |

| Diagnostic Monitoring | Stable isotope-labeled phenylalanine is used as a surrogate standard for the accurate measurement of phenylalanine concentrations in dried blood spots for PKU monitoring. neoteryx.com | Improves the reliability of monitoring patient compliance with dietary therapy. |

Role in Disease Pathophysiology and Metabolic Adaptation (e.g., Type 2 Diabetes)

The application of DL-Phenylalanine-15N extends to investigating the pathophysiology of complex metabolic diseases like Type 2 Diabetes (T2D). T2D is characterized by insulin (B600854) resistance and inadequate insulin secretion, leading to hyperglycemia. medscape.com Alterations in amino acid metabolism are increasingly recognized as a key feature of this condition. medscape.comnih.gov

Studies utilizing 15N-phenylalanine and other labeled amino acids have been crucial in dissecting the defects in protein metabolism associated with T2D. diabetesjournals.orgdiabetesjournals.org Research has shown that while basal whole-body protein turnover may be similar between individuals with and without T2D, the response to insulin and amino acid stimulation is impaired in diabetic individuals. diabetesjournals.orgdiabetesjournals.org Specifically, insulin's ability to suppress protein breakdown and stimulate protein synthesis is diminished. nih.govdiabetesjournals.org

These tracer studies have helped to elucidate the tissue-specific nature of these defects, demonstrating, for instance, that insulin resistance affects protein metabolism differently in splanchnic (organ) tissues versus skeletal muscle. nih.gov Epidemiological studies have also identified elevated plasma concentrations of phenylalanine as a potential biomarker for an increased risk of developing T2D. medscape.comharvard.edu Recent mechanistic studies suggest that high levels of phenylalanine may directly impair insulin signaling by modifying the insulin receptor. nih.gov The use of DL-Phenylalanine-15N in clinical research continues to provide valuable insights into the intricate metabolic dysregulation that underlies T2D and its complications. frontiersin.org

Interactive Table: Research Findings in Type 2 Diabetes (T2D)

| Research Focus | Key Finding with Labeled Phenylalanine | Clinical Relevance |

|---|---|---|

| Insulin Resistance | In T2D, the normal insulin-induced suppression of whole-body protein breakdown (measured by phenylalanine flux) is blunted. nih.govdiabetesjournals.org | Highlights a key aspect of metabolic dysregulation in diabetes beyond glucose metabolism. |

| Protein Synthesis | Insulin- and amino acid-stimulated protein synthesis is less pronounced in individuals with T2D compared to healthy controls. diabetesjournals.org | Suggests that impaired protein metabolism may contribute to the long-term complications of diabetes. |

| Biomarker Identification | Elevated fasting plasma levels of phenylalanine are associated with an increased future risk of developing T2D. medscape.comharvard.edu | Phenylalanine may serve as an early predictive marker for T2D risk. |

| Disease Mechanism | High phenylalanine levels have been shown to directly impair insulin signaling pathways. nih.gov | Provides a potential molecular link between altered amino acid metabolism and the development of insulin resistance. |

Vi. Ecological and Environmental Research Applications of 15n Labeled Phenylalanine

Compound-Specific Stable Isotope Analysis of Amino Acids (CSIA-AA) for Trophic Ecology

Compound-Specific Stable Isotope Analysis of Amino Acids (CSIA-AA) has revolutionized trophic ecology by providing a more accurate method for determining an organism's trophic position (TP). nih.govresearchgate.net This approach analyzes the nitrogen isotope ratios (δ¹⁵N) of individual amino acids within an organism's tissues. vliz.be The fundamental principle of CSIA-AA in trophic studies lies in the differential ¹⁵N enrichment that occurs in various amino acids as they are transferred through the food web. jst.go.jpuri.edu

Amino acids are broadly categorized into two groups based on their isotopic behavior during metabolic processes: "source" amino acids and "trophic" amino acids. jst.go.jpnih.gov

Source Amino Acids : These amino acids, including phenylalanine, show little to no significant enrichment in ¹⁵N as they move up the food chain. jst.go.jpnih.gov Phenylalanine is an essential amino acid for animals, meaning it cannot be synthesized de novo and must be obtained from their diet. mdpi.com Its metabolic pathway begins with its conversion to tyrosine, a process that does not cleave the carbon-nitrogen bond, thus preserving the original nitrogen isotopic signature from the base of the food web. nih.gov Consequently, the δ¹⁵N value of phenylalanine in a consumer's tissue closely reflects the δ¹⁵N value of the primary producers in its ecosystem. mdpi.comfrontiersin.org Research has shown the trophic discrimination factor (TDF), which is the change in δ¹⁵N from diet to consumer, for phenylalanine to be very small, approximately +0.4‰. nih.govjamstec.go.jp

Trophic Amino Acids : In contrast, trophic amino acids, such as glutamic acid, undergo significant ¹⁵N enrichment with each trophic transfer. jst.go.jpnih.gov The metabolism of glutamic acid involves transamination and deamination reactions, which repeatedly break and reform carbon-nitrogen bonds, leading to a preferential loss of the lighter ¹⁴N isotope. nih.govplos.org This results in a substantial and relatively consistent enrichment of ¹⁵N in glutamic acid at each trophic level, with an average TDF of about 7.6‰ to 8.0‰. jst.go.jpplos.org

By measuring the δ¹⁵N values of both a source amino acid like phenylalanine and a trophic amino acid like glutamic acid within a single organism, ecologists can calculate its trophic position with greater precision. frontiersin.orgjamstec.go.jp The difference in the δ¹⁵N values between glutamic acid and phenylalanine (Δ¹⁵NGlu-Phe) serves as a robust indicator of trophic level. nih.govplos.org This method effectively internalizes the isotopic baseline, removing the need to collect and analyze primary producers from the ecosystem, which is a major challenge in bulk isotope analysis. jamstec.go.jpnih.gov

Table 1: Trophic Discrimination Factors (TDF) for Phenylalanine and Glutamic Acid This table summarizes the average change in δ¹⁵N values for a source and a trophic amino acid with each step up the food web.

| Amino Acid | Type | Average Trophic Discrimination Factor (TDF) (‰) | Metabolic Reason for TDF |

|---|---|---|---|

| Phenylalanine | Source | 0.4 ± 0.4 doi.org | Metabolism to tyrosine does not cleave the C-N bond, preserving the isotopic signature. nih.gov |

| Glutamic Acid | Trophic | 8.0 ± 1.2 plos.org | Metabolism involves transamination/deamination, leading to significant ¹⁵N enrichment. nih.govplos.org |

Reconstruction of Baseline Nitrogen Isotopic Signatures in Food Webs

A significant challenge in food web studies using stable isotopes is accounting for the spatial and temporal variability of the nitrogen isotopic composition at the base of the food web (δ¹⁵Nbaseline). researchgate.neturi.edu Traditional bulk δ¹⁵N analysis of a consumer reflects both its trophic position and the δ¹⁵Nbaseline of its ecosystem, making it difficult to disentangle the two factors without extensive sampling of primary producers. uri.edunih.gov

The use of ¹⁵N-labeled phenylalanine in CSIA-AA provides an elegant solution to this problem. nih.gov Because phenylalanine is a "source" amino acid that undergoes minimal isotopic change during trophic transfer, its δ¹⁵N value in a consumer's tissue acts as a reliable proxy for the δ¹⁵Nbaseline of the food web. uri.edufrontiersin.orgnih.gov This allows researchers to reconstruct the isotopic baseline directly from the consumer's own tissues, a concept known as an "internal baseline." uri.edu

This approach is particularly valuable for studying migratory animals or organisms in complex or hard-to-sample environments where collecting primary producers is not feasible. nih.gov For instance, by analyzing the δ¹⁵N of phenylalanine in fish tissue, scientists can infer the baseline nitrogen signature of the different environments the fish inhabited. nih.gov

The relationship between the δ¹⁵N of glutamic acid and phenylalanine is used to formulate equations for calculating trophic position (TP) that account for different baseline values (represented by the term β) in various ecosystems. nih.govjamstec.go.jp The β value represents the inherent isotopic difference between glutamic acid and phenylalanine in primary producers. mdpi.comfrontiersin.org This value differs between major groups of primary producers, such as aquatic algae and terrestrial plants, necessitating ecosystem-specific equations. jst.go.jpjamstec.go.jp

Table 2: Trophic Position (TP) Estimation Equations Using δ¹⁵N of Glutamic Acid and Phenylalanine This table presents established equations for calculating the trophic position of organisms in different ecosystems based on the δ¹⁵N values of glutamic acid (Glu) and phenylalanine (Phe). jamstec.go.jp

| Ecosystem Type | Trophic Position (TP) Equation | Baseline Value (β) (‰) |

|---|---|---|

| Aquatic Food Webs | TP = [(δ¹⁵NGlu - δ¹⁵NPhe - 3.4) / 7.6] + 1 | +3.4 |

| Terrestrial C3 Plant Food Webs | TP = [(δ¹⁵NGlu - δ¹⁵NPhe + 8.4) / 7.6] + 1 | -8.4 |

| Terrestrial C4 Plant Food Webs | TP = [(δ¹⁵NGlu - δ¹⁵NPhe - 0.4) / 7.6] + 1 | -0.4 |

While CSIA-AA using phenylalanine offers significant advantages, research is ongoing to refine its application. Studies have shown that in some higher-level consumers, such as cetaceans, the trophic enrichment of phenylalanine may be greater than previously assumed, leading to underestimations of trophic position. nih.govdatadryad.org This highlights the need for continued controlled feeding studies to better understand the metabolic processes driving amino acid-specific isotopic fractionation across a wider range of species and ecosystems. nih.govdatadryad.org

Q & A

Basic Research Questions

Q. How can DL-Phenylalanine-15N be synthesized and characterized to ensure isotopic purity for metabolic tracing studies?

- Methodology : Synthesis typically involves Strecker synthesis or isotopic exchange reactions, with purification via recrystallization or HPLC. Isotopic purity (98 atom % 15N) is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For characterization, report the molecular formula (C₆H₅CH₂CH(¹⁵NH₂)CO₂H), CAS number (81387-53-3), and analytical data (e.g., Raman spectra ). Ensure compliance with protocols for reporting isotopic labeling in experimental sections .

Q. What are the standard protocols for verifying the identity and purity of DL-Phenylalanine-15N in laboratory settings?

- Methodology :

- Identity : Use FT-IR or Raman spectroscopy to compare against reference spectra (e.g., NICODOM Raman Library entry NDR1683 ).

- Purity : Quantify via HPLC with UV detection (λ = 254 nm) or isotopic ratio MS. Cross-validate with elemental analysis (C, H, N) and melting point (~266°C for unlabeled DL-Phenylalanine, adjusted for isotopic effects ).

- Documentation : Follow guidelines for including ≤5 compounds in the main manuscript, with extended data in supplementary materials .

Q. How should researchers handle and store DL-Phenylalanine-15N to maintain stability during long-term studies?

- Methodology : Store at –20°C in airtight, light-resistant containers. Pre-weigh aliquots to minimize freeze-thaw cycles. Validate stability via periodic NMR or MS checks for isotopic integrity. Adhere to lab safety protocols, including restricted access and emergency equipment (e.g., safety showers) .

Advanced Research Questions

Q. What experimental designs are optimal for using DL-Phenylalanine-15N in nitrogen flux studies, and how can data contradictions from isotopic dilution be resolved?

- Methodology :

- Design : Use pulse-chase labeling in cell cultures or animal models. Monitor ¹⁵N incorporation into proteins or metabolites via LC-MS/MS. Include negative controls (unlabeled Phe) and internal standards (e.g., ¹³C-labeled amino acids) to distinguish background noise.

- Data Contradictions : Address isotopic dilution by normalizing to total nitrogen content or using kinetic modeling. Cross-reference with parallel techniques like stable isotope probing (SIP) .

Q. How can researchers optimize ¹⁵N-NMR parameters to enhance signal resolution in DL-Phenylalanine-15N-based metabolic studies?

- Methodology :

- Acquisition : Use high-field NMR (≥600 MHz) with inverse-gated decoupling to suppress ¹H-¹⁵N coupling. Set relaxation delays ≥5×T₁ (typically 3–5 s for ¹⁵N).

- Processing : Apply Lorentzian-to-Gaussian apodization and zero-filling to improve sensitivity. Compare shifts against databases (e.g., NIST Chemistry WebBook ) to confirm assignments.

- Quantification : Integrate peaks using line-fitting software and normalize to a reference compound (e.g., ¹⁵N-ammonium chloride) .

Q. What strategies mitigate interference from endogenous phenylalanine when tracing DL-Phenylalanine-15N in complex biological matrices?

- Methodology :

- Sample Prep : Deplete endogenous Phe via immunoaffinity columns or enzymatic digestion (e.g., phenylalanine ammonia-lyase).

- Detection : Use high-resolution MS (Orbitrap or TOF) with mass difference analysis (Δm = 1 Da for ¹⁵N). Validate via spike-recovery experiments in plasma/tissue homogenates .

Q. How can isotopic scrambling of ¹⁵N in DL-Phenylalanine-15N be detected and corrected during prolonged in vivo experiments?

- Methodology :

- Detection : Perform time-course MS analysis of urinary/plasma metabolites. Look for ¹⁵N in unexpected molecules (e.g., urea or glutamate).

- Correction : Apply isotopic correction algorithms (e.g., IsoCor) or use dual labeling (¹⁵N + ¹³C) to track scrambling pathways .

Data Reporting & Reproducibility

Q. What are the best practices for documenting DL-Phenylalanine-15N usage in publications to ensure reproducibility?

- Methodology :

- Experimental Section : Detail synthesis/purification steps, storage conditions, and analytical validation (MS/NMR parameters). Cite CAS number (81387-53-3) and supplier catalog numbers (e.g., Product No. 299316 ).

- Supporting Info : Include raw spectral data, chromatograms, and stability assays. Reference institutional safety protocols (e.g., emergency equipment ) .

Q. How should conflicting isotopic enrichment data from DL-Phenylalanine-15N studies be critically analyzed?

- Methodology :

- Root Cause Analysis : Check for batch variability (e.g., atom % 15N deviations ), matrix effects, or instrument calibration drift.

- Resolution : Replicate experiments across labs using standardized protocols. Perform meta-analyses with datasets from public repositories (e.g., NIH Metabolomics Workbench) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.